4-Bromo-7-(methylsulfonyl)-1-indanone

Synthetic Methodology Medicinal Chemistry Late-Stage Functionalization

4-Bromo-7-(methylsulfonyl)-1-indanone (CAS: 2709071-60-1) is a critical indanone building block for Belzutifan-type HIF-2α inhibitors and kinase modulators. Features a strategically positioned 4-bromo handle for selective Suzuki-Miyaura diversification and a 7-methylsulfonyl group for enhanced target binding. Pre-functionalized to eliminate low-yielding late-stage sulfonylations. Ideal for CMOs, medicinal chemistry SAR, and PROTAC linker attachment.

Molecular Formula C10H9BrO3S
Molecular Weight 289.15 g/mol
Cat. No. B13700690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-(methylsulfonyl)-1-indanone
Molecular FormulaC10H9BrO3S
Molecular Weight289.15 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C(=C(C=C1)Br)CCC2=O
InChIInChI=1S/C10H9BrO3S/c1-15(13,14)9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
InChIKeyMUQIKENDSORLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-(methylsulfonyl)-1-indanone: A Bifunctional Scaffold for Targeted Medicinal Chemistry and Synthetic Elaboration


4-Bromo-7-(methylsulfonyl)-1-indanone (CAS: 2709071-60-1) is a highly functionalized bicyclic aromatic ketone characterized by the simultaneous presence of an electrophilic bromine atom at the 4-position and a strongly electron-withdrawing methylsulfonyl group at the 7-position of the indanone core . With a molecular formula of C10H9BrO3S and a molecular weight of 289.15 g/mol, this compound serves as a critical advanced intermediate in the synthesis of kinase inhibitors and hypoxia-inducible factor 2α (HIF-2α) modulators [1].

Why Generic Indanone Analogs Cannot Substitute 4-Bromo-7-(methylsulfonyl)-1-indanone in Advanced Synthesis


Standard indanone derivatives lack the precise vectorial positioning of reactive handles required for orthogonal functionalization. The 4-bromo substituent in 4-Bromo-7-(methylsulfonyl)-1-indanone is strategically positioned on the benzene ring to enable selective cross-coupling reactions (e.g., Suzuki-Miyaura) without interference from the ketone moiety, while the 7-methylsulfonyl group exerts both a regiodirecting electronic influence and enhances target binding affinity in medicinal chemistry campaigns . In contrast, analogs such as unsubstituted indanone or 4-bromo-1-indanone (CAS 15115-60-3) lack the critical 7-methylsulfonyl moiety, which is essential for hydrogen bond acceptor interactions in kinase binding pockets [1]. The 4-fluoro-7-(methylsulfonyl)-1-indanone analog (CAS 1672665-29-0) provides a comparator, yet the bromine atom in the target compound offers superior versatility for subsequent transition metal-catalyzed diversifications compared to fluorine, which is generally inert to cross-coupling under standard conditions .

Quantitative Evidence for the Selection of 4-Bromo-7-(methylsulfonyl)-1-indanone over Competing Scaffolds


Differential Reactivity in Cross-Coupling: Bromine vs. Fluorine Substitution

The presence of a bromine atom at the 4-position provides a definitive advantage in diversifying the indanone scaffold. Unlike the 4-fluoro analog (CAS 1672665-29-0), which is resistant to standard palladium-catalyzed cross-couplings, the C-Br bond in the target compound is highly reactive. In the context of HIF-2α inhibitor synthesis, the 4-position is the preferred vector for introducing aromatic moieties; the bromine atom is specifically utilized for this purpose rather than a chloro or fluoro substituent, as the latter would fail to undergo efficient Suzuki-Miyaura coupling under mild conditions required to preserve the sensitive methylsulfonyl and indanone groups [1].

Synthetic Methodology Medicinal Chemistry Late-Stage Functionalization

Electronic Modulation via 7-Methylsulfonyl Group: Impact on Physicochemical Properties

The 7-methylsulfonyl group is a potent electron-withdrawing group that significantly alters the polarity and intermolecular interactions of the indanone core. Comparative analysis of the 4-fluoro analog (CAS 1672665-29-0) confirms that the methylsulfonyl group contributes critically to improving aqueous solubility and modulating binding affinity. The presence of the sulfonyl group at the 7-position provides a hydrogen bond acceptor motif that is absent in 4-bromo-1-indanone (CAS 15115-60-3) .

Physicochemical Properties Drug-Likeness Solubility

Orthogonal Functionalization: Unique Vectorial Placement of Reactive Handles

The 1,4,7-substitution pattern on the indanone core is critical for accessing specific biologically active conformations. The target compound's substitution pattern is structurally aligned with the core of the FDA-approved HIF-2α inhibitor Belzutifan, where the 7-methylsulfonyl and 4-position modifications are essential for potency [1]. In contrast, other regioisomers like 5-bromo-1-indanone or 6-bromo-1-indanone place the halogen at positions that do not align with the hydrophobic pocket interactions identified in the Belzutifan co-crystal structures [2].

Organic Synthesis Scaffold Hopping Kinase Inhibitors

Synthetic Accessibility: Step-Count Advantage in Multi-Step Synthesis

The synthesis of advanced Belzutifan intermediates requires the 4-bromo-7-methylsulfonyl substitution pattern as a starting point to avoid lengthy, low-yielding protecting group strategies or regioisomer separation. The target compound enables a direct, concise route to the desired advanced intermediate, whereas starting from 4-bromo-1-indanone (CAS 15115-60-3) would necessitate additional steps to introduce the sulfonyl group at the 7-position with poor regioselectivity [1].

Process Chemistry Synthetic Efficiency Cost of Goods

Optimal Scientific and Industrial Application Scenarios for 4-Bromo-7-(methylsulfonyl)-1-indanone


Synthesis of Diversified Libraries of HIF-2α Inhibitor Candidates via Late-Stage Functionalization

In medicinal chemistry programs targeting the HIF-2α PAS-B domain for renal cell carcinoma, the 4-bromo handle is the ideal exit vector for Suzuki-Miyaura diversification. This scenario leverages the evidence that the 4-position of the indanone core projects into a hydrophobic pocket that tolerates a wide range of aryl and heteroaryl groups [1]. The bromo substituent enables rapid parallel synthesis of analogs, allowing SAR exploration at the 4-position while the 7-methylsulfonyl group maintains the critical hydrogen bond network observed in the Belzutifan co-crystal structure [2].

Process Chemistry Development for cGMP Manufacture of Advanced Indane Intermediates

For contract manufacturing organizations (CMOs) and process chemistry groups, this compound serves as a gateway to the streamlined production of complex indane-based APIs. As demonstrated in the manufacturing route for Belzutifan, the pre-installed 7-methylsulfonyl group eliminates the need for late-stage, low-yielding sulfonylations and circumvents the formation of regioisomeric mixtures that plague routes starting from simpler indanones [1]. This directly reduces the number of unit operations, solvent usage, and waste disposal costs in a cGMP setting.

Synthesis of Bifunctional Degraders (PROTACs) Targeting Kinases and Transcription Factors

In targeted protein degradation (TPD) research, the compound is an ideal scaffold for attaching an E3 ligase recruiting element (via the 4-bromo handle) while the 7-methylsulfonyl and indanone core maintain binding to the target protein of interest (e.g., HIF-2α or KDR/VEGFR2 kinase) [1]. This scenario is supported by the evidence that the target compound possesses the orthogonal reactivity required to install a linker without disrupting the core pharmacophore, a feature not offered by the more inert 4-fluoro analog.

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